5-(tert-butoxy)pentan-2-ol
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Overview
Description
5-(tert-Butoxy)pentan-2-ol is an organic compound with the molecular formula C9H20O2 It is a secondary alcohol with a tert-butoxy group attached to the fifth carbon of a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with tert-butyl alcohol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tert-butoxy group.
Another method involves the use of tert-butyl hydroperoxide and a suitable catalyst to oxidize 5-pentanol to this compound. This reaction typically requires controlled conditions to ensure selective oxidation and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts such as metal oxides or supported noble metals can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 5-(tert-Butoxy)pentan-2-one or 5-(tert-butoxy)pentanoic acid.
Reduction: 5-(tert-Butoxy)pentane.
Substitution: Various substituted pentan-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butoxy)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Industry: It is used in the production of specialty chemicals, solvents, and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(tert-butoxy)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The tert-butoxy group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butoxy)pentan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
5-(tert-Butoxy)pentan-3-ol: Similar structure but with the hydroxyl group on the third carbon.
5-(tert-Butoxy)pentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
5-(tert-Butoxy)pentan-2-ol is unique due to its specific placement of the hydroxyl and tert-butoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
171254-13-0 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.3 |
Purity |
95 |
Origin of Product |
United States |
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